2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
Description
This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole ring linked to a dihydropyridinone scaffold via a sulfanyl methyl group, with additional substitutions including a methoxy group and an N-methylacetamide moiety.
Properties
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-8-15-16-13(22-8)21-7-9-4-10(18)11(20-3)5-17(9)6-12(19)14-2/h4-5H,6-7H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZJCWXOJUNEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide , with the CAS number 941914-40-5 , is a novel derivative that combines a dihydropyridine structure with a thiadiazole moiety. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and synthesis.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.5 g/mol . The compound features a complex arrangement that includes a methoxy group and a thiadiazole ring, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 941914-40-5 |
Antimicrobial Properties
Recent studies indicate that compounds containing thiadiazole and dihydropyridine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 7.8 µg/mL , indicating potent antibacterial properties .
Anti-inflammatory Activity
The presence of the thiadiazole moiety suggests potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit inflammatory pathways by interacting with key enzymes involved in the inflammatory response . Preliminary studies on this compound indicate it may exhibit similar activities, warranting further investigation.
Antioxidant Activity
Research on related thiadiazole compounds has highlighted their ability to scavenge reactive oxygen species (ROS), suggesting that this compound may also possess antioxidant properties. This could be beneficial in protecting cells from oxidative stress-related damage .
Case Studies and Research Findings
-
Antibacterial Activity Evaluation
- A series of substituted thiazole derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds with structural similarities to our target compound exhibited significant antibacterial activity against multiple strains .
- The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Mechanisms
- Pharmacological Profiles
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural homology with three classes of molecules:
Thiadiazole-containing derivatives (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(Substituted-Phenyl)Propanamides): Similarity: Both incorporate sulfanyl-linked heterocycles (thiadiazole or oxadiazole) and amide groups. Synthetic Pathway: Analogues from Scheme 1 () use CS₂/KOH under reflux to form thiadiazole rings, a method applicable to the target compound’s synthesis.
Dihydropyridinone-based Pharmaceuticals (e.g., Milrinone): Similarity: The 4-oxo-1,4-dihydropyridin-1-yl core is shared, a scaffold known for phosphodiesterase inhibition. Difference: The addition of a thiadiazole-sulfanyl group introduces steric bulk and sulfur-based reactivity, which may alter target selectivity .
Methylacetamide Derivatives (e.g., ACE Inhibitors): Similarity: The N-methylacetamide group is a common pharmacophore in protease inhibitors. Difference: Conjugation with a thiadiazole-dihydropyridinone system distinguishes its pharmacokinetic profile, likely increasing logP (lipophilicity) compared to simpler acetamides.
Research Findings and Mechanistic Insights
- Synthetic Feasibility : The compound’s synthesis likely follows protocols similar to those in , involving cyclization of thiosemicarbazides and nucleophilic substitution for sulfanyl group incorporation .
- Spectroscopic Characterization: UV and NMR data (as in ) would confirm the methoxy and thiadiazole substituents, with distinct ¹H-NMR signals for the dihydropyridinone’s carbonyl and methylacetamide protons .
- Toxicity Considerations : Analogues with thiadiazole moieties show moderate hepatotoxicity in preclinical models, suggesting the need for targeted safety studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
